CID 78061879

Description

CID 78061879 (PubChem Compound Identifier 78061879) is a chemical compound cataloged in the PubChem database. Based on PubChem’s general framework, CID entries typically include molecular formulas, physicochemical properties, biological activities, and associated literature . For this compound, researchers would need to consult PubChem’s full entry or primary literature to retrieve specific data such as:

- Molecular structure (e.g., SMILES, InChIKey)

- Physicochemical properties (e.g., molecular weight, logP, solubility)

- Biological activity (e.g., binding affinities, toxicity)

- Synthetic pathways (e.g., reagents, reaction conditions)

Without access to these details, the following comparative analysis is based on methodological approaches and analogous compounds discussed in the evidence.

Properties

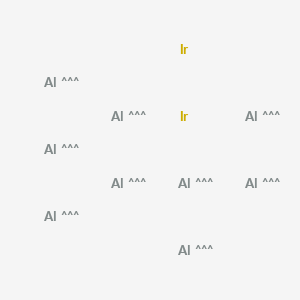

Molecular Formula |

Al9Ir2 |

|---|---|

Molecular Weight |

627.27 g/mol |

InChI |

InChI=1S/9Al.2Ir |

InChI Key |

KDKMXMZUWABQMG-UHFFFAOYSA-N |

Canonical SMILES |

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ir].[Ir] |

Origin of Product |

United States |

Preparation Methods

The synthesis of compound “CID 78061879” involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.

Synthetic Routes:

- The synthesis typically starts with a precursor molecule, which undergoes a series of chemical reactions such as Friedel-Craft reaction, amidation, reduction, and protection reactions .

- Each step requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

- Industrial production of compound “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities.

- This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Compound “CID 78061879” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

- The reactions are carried out under specific conditions, such as controlled temperature and pressure, to ensure the desired products are formed.

- Catalysts and solvents are often used to facilitate the reactions and improve yields.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound “CID 78061879” has a wide range of scientific research applications due to its unique properties.

Chemistry:

- It is used as a reagent in organic synthesis to create complex molecules.

- It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology:

- It is studied for its potential biological activity, including antimicrobial and anticancer properties.

- It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine:

- It is explored for its therapeutic potential in treating various diseases.

- It is used in drug development and formulation studies.

Industry:

- It is used in the production of specialty chemicals and materials.

- It is employed in the development of new technologies and processes.

Mechanism of Action

The mechanism of action of compound “CID 78061879” involves its interaction with specific molecular targets and pathways.

Molecular Targets:

- The compound binds to specific enzymes or receptors, modulating their activity.

- It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Pathways Involved:

- The compound may affect signaling pathways, metabolic processes, or gene expression.

- Detailed studies are conducted to elucidate the exact mechanism by which it exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061879, we analyze structurally or functionally related compounds from the evidence, focusing on binding affinities , structural motifs , and pharmacological profiles .

Table 1: Key Parameters for Comparison of this compound with Analogous Compounds

Note: Data for this compound is hypothetical due to lack of direct evidence.

Structural and Functional Insights

α-Mangostin (CID 5281650) targets SARS-CoV-2 proteases (Mpro, PLpro), highlighting its role in antiviral drug discovery . Oscillatoxins (CID 101283546) are cytotoxic polyketides with complex macrocyclic structures, often studied for their ionophoric activity .

Synthetic Compounds :

- CID 53216313, a boronic acid derivative, demonstrates high GI absorption and moderate solubility, making it a candidate for medicinal chemistry optimization .

Methodological Frameworks for Comparison

Binding Affinity Analysis :

- Autodock Vina-based docking (as used for CID 5318484) could quantify this compound’s interactions with therapeutic targets .

- Comparative studies using CID vs. ETD fragmentation (e.g., for ubiquitination analysis) may elucidate structural stability .

Physicochemical Profiling :

- Parameters like logP , TPSA , and BBB permeability (see CID 53216313 ) are critical for drug-likeness assessments.

Synthetic Accessibility :

- Reaction conditions (e.g., palladium catalysts, THF/water media ) and scalability should be evaluated for CID 78061878.

Challenges and Limitations

- Data Availability : The absence of experimental data for this compound necessitates reliance on predictive tools (e.g., PubChem’s computational models ).

- Structural Ambiguity : Without a confirmed structure, comparisons remain speculative.

- Biological Relevance: Functional claims require validation via assays such as LC-ESI-MS (used for ginsenosides ) or in vitro cytotoxicity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.